[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
Description
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a naphthalen-2-yl group and at position 3 with a methanamine moiety, which is protonated as a hydrochloride salt. Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of 260.72 g/mol . This compound is frequently utilized in medicinal chemistry as a building block for drug discovery, particularly targeting receptors with aromatic binding pockets .
Properties
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOGJBEPSHXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Hydrophobicity : The naphthalene-containing analogs (target compound and ) exhibit higher hydrophobicity than phenyl-substituted derivatives, influencing membrane permeability .
- Solubility : Methoxy groups (e.g., ) improve aqueous solubility compared to halogenated derivatives (e.g., ).
Pharmacological Activity
- Target Compound : The naphthalene moiety likely enhances binding to hydrophobic pockets in enzymes or receptors, such as serotonin or dopamine receptors, common in CNS-targeting drugs .
- Dimethoxyphenyl Analog () : The 3,4-dimethoxy groups mimic catechol structures, making it a candidate for adrenergic receptor modulation .
- Fluorophenyl Oxadiazole () : The 1,2,4-oxadiazole core and fluorine substituent may improve bioavailability and resistance to oxidative metabolism .
Stability and Hydrogen Bonding
- Hydrogen Bonding : The primary amine in all analogs participates in hydrogen bonding, critical for target interactions. The hydrochloride salt in the target compound enhances crystallinity and stability .
- Steric Effects : Substituent position (e.g., 2-methoxy in vs. 4-methoxy in ) influences steric hindrance and conformational flexibility .
Q & A
Q. What are the key structural characteristics of [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride, and how can its crystal structure be determined experimentally?
The compound has a molecular formula of C₁₄H₁₃ClN₂O (MW: 260.72 g/mol) with a naphthalene ring fused to an isoxazole moiety and a primary amine group, protonated as a hydrochloride salt . To determine its crystal structure:
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) to process diffraction data .
- Employ ORTEP-3 or WinGX for visualizing thermal ellipsoids and validating geometric parameters (bond lengths, angles) .
- Cross-validate hydrogen bonding networks using graph-set analysis to ensure structural consistency .
Q. What spectroscopic methods are recommended to confirm the purity and identity of this compound?
- ¹H/¹³C NMR : Verify aromatic protons (6.8–8.5 ppm for naphthalene) and the oxazole ring (δ ~6.5 ppm for the oxazole proton) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak at m/z 260.72 (MH⁺) .
- HPLC-UV/ELSD : Assess purity (>95% as per typical synthetic batches) using a C18 column with a methanol/water gradient .
Q. How can researchers synthesize this compound?
A standard approach involves:
- Cyclocondensation : React 2-naphthoyl chloride with propargylamine to form the oxazole core .
- Amine functionalization : Introduce the methanamine group via reductive amination or nucleophilic substitution, followed by HCl salt formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the naphthalene ring) be resolved during structural refinement?
- SHELXL constraints : Apply ISOR or SIMU commands to model thermal motion or positional disorder in the naphthalene moiety .
- Twinned data refinement : Use TWIN and BASF commands in SHELXL for cases of non-merohedral twinning .
- Validation tools : Check Rint and GooF values; discrepancies >5% require re-examination of data integration .
Q. What strategies optimize hydrogen-bonding interactions in co-crystals or salts of this compound for enhanced stability?
- Co-crystal screening : Screen with carboxylic acids (e.g., succinic acid) or sulfonamides to exploit the amine group’s hydrogen-bond donor capability .
- Synthon analysis : Prioritize R₂²(8) motifs (amine-carboxylate) or R₂¹(6) (amine-sulfonamide) using Etter’s graph-set rules .
- DFT calculations : Predict interaction energies (e.g., at B3LYP/6-31G* level) to guide co-former selection .
Q. How do substituent variations on the oxazole ring (e.g., halogenation) impact pharmacological activity in structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Replace the naphthalene group with fluorophenyl or thiophene moieties to modulate lipophilicity (logP) and target binding .
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) or receptor binding (e.g., serotonin receptors) to correlate substituent effects with IC₅₀ values .
- Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pockets) and validate SAR trends .
Q. How can researchers reconcile discrepancies in reported purity levels (e.g., 95% vs. 98%) across synthetic batches?
- Orthogonal validation : Combine HPLC (quantitative), TGA (residual solvent analysis), and ¹H NMR (integration of impurities) .
- Ion chromatography : Detect trace HCl or counterion variability in hydrochloride salts .
- Batch-to-batch DOE : Vary reaction time, temperature, or stoichiometry to identify critical purity drivers .
Q. What computational methods predict the compound’s solubility and stability under physiological conditions?
- COSMO-RS : Simulate solubility in aqueous buffers (e.g., PBS) using σ-profiles derived from quantum chemical calculations .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation pathways .
- Accelerated stability testing : Monitor via LC-MS over 1–3 months at 40°C/75% RH to extrapolate shelf-life .
Methodological Notes
- Consistent formatting : Numerical identifiers (1., 2., ...) and citation style () adhere to requirements.
- Depth and scope : Questions span synthesis, characterization, SAR, and data validation, aligning with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
